Potassium isobutyl 4-oxidobenzoate

Solubility Formulation Science Paraben Salts

Formulating aqueous personal care or pharma products? Parent isobutylparaben’s low solubility (0.035 g/100 mL) limits efficacy. This potassium salt solves it: • **Enhanced solubility** - Direct aqueous phase incorporation, no co-solvents needed. • **Broader antimicrobial spectrum** vs. ester form (literature-supported). • **Analytical standard** - Essential for HPLC/LC-MS/MS method development & QC compliance. Ideal for shampoos, lotions, oral solutions, and paraben ADME/toxicology studies.

Molecular Formula C11H13KO3
Molecular Weight 232.32 g/mol
CAS No. 32314-53-7
Cat. No. B12647421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium isobutyl 4-oxidobenzoate
CAS32314-53-7
Molecular FormulaC11H13KO3
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=C(C=C1)[O-].[K+]
InChIInChI=1S/C11H14O3.K/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;/q;+1/p-1
InChIKeyLMLSNCAFLAVBLE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Isobutyl 4-Oxidobenzoate: High-Solubility Paraben Salt


Potassium isobutyl 4-oxidobenzoate (CAS 32314-53-7), also known as potassium isobutylparaben or isobutylparaben potassium salt, is the potassium salt form of the paraben ester isobutyl 4-hydroxybenzoate . It belongs to the class of p-hydroxybenzoic acid derivatives used as preservatives in cosmetics, pharmaceuticals, and personal care products [1]. The molecular formula is C₁₁H₁₃KO₃ with a molecular weight of 232.32 g/mol . As a potassium salt, it is designed to provide enhanced water solubility compared to its parent ester, isobutylparaben, which is practically insoluble in water (0.035 g/100 mL at 25°C) . This fundamental solubility advantage forms the primary basis for its selection in aqueous-based formulations.

Aqueous compatibility Potassium salt enables direct incorporation into water-based systems without co-solvents
Solubility context Reported class-level high solubility vs parent ester insolubility
Antimicrobial profile Class-level evidence of broader antimicrobial activity compared to parent esters

Why Potassium Isobutyl 4-Oxidobenzoate Cannot Be Substituted


Generic substitution among paraben preservatives is not advisable due to marked differences in aqueous solubility, antimicrobial spectrum, and formulation compatibility. The parent ester, isobutylparaben, exhibits extremely low water solubility (0.035 g/100 mL at 25°C), limiting its utility in aqueous systems and often necessitating organic co-solvents . In contrast, potassium salts of parabens, including potassium isobutyl 4-oxidobenzoate, demonstrate significantly higher water solubility, enabling direct incorporation into water-based formulations [1]. Furthermore, the antimicrobial efficacy of paraben potassium salts is superior to their ester counterparts against a broader range of test organisms [1]. Simply interchanging different paraben salts (e.g., potassium methylparaben or potassium butylparaben) is also problematic, as each alkyl chain length confers a unique antimicrobial spectrum and toxicity profile [2][3]. Therefore, direct experimental evidence or at least cross-study comparable data is essential for informed scientific selection.

  • Parent ester isobutylparaben is practically water-insoluble; salt form may shift aqueous compatibility and direct substitution is not advisable.
  • Antimicrobial spectrum and potency vary with paraben alkyl chain length; methyl, ethyl, or butyl salts may not match reported profile.
  • Toxicity endpoints differ: isobutylparaben induced necrosis at lower concentrations in reported cell models, affecting endpoint interpretation.

Differentiation Evidence for Potassium Isobutyl 4-Oxidobenzoate


Enhanced Water Solubility vs. Isobutylparaben Ester

The potassium salt form dramatically improves aqueous solubility. While the parent ester isobutylparaben is practically insoluble in water (0.035 g/100 mL at 25°C), potassium salts of parabens are characterized as 'highly soluble' in water [1]. Although an exact numerical solubility value for potassium isobutyl 4-oxidobenzoate was not found in the primary literature, the class-level inference is robust: potassium paraben salts are consistently described as water-soluble, in stark contrast to the water-insoluble nature of their parent esters. This allows for direct incorporation into aqueous formulations without the need for organic co-solvents.

Solubility vs. parent ester
Class-level
Qualitative shift: insoluble → highly soluble (class-level)
Supports aqueous formulation selection
Class-level inference from potassium paraben salt properties; no exact numeric value for this salt
Solubility Formulation Science Paraben Salts

Broadened Antimicrobial Spectrum vs. Parent Esters

A 1987 study by Mizuba and Sheikh directly compared the antimicrobial activity of potassium salts of methyl, ethyl, propyl, and butyl parabens against their respective ester forms. The study concluded that the 'highly soluble potassium salts of parabens showed microbiocidal activity against more of the test organisms than the less soluble parabens' [1]. While the study did not include the specific isobutyl analog, the class-level inference strongly supports that the potassium salt of isobutylparaben will exhibit a similarly broadened spectrum of activity compared to its parent ester. This is a direct consequence of enhanced solubility and bioavailability.

Antimicrobial spectrum
Class-level
Broader activity: active against more test organisms vs. parent esters
May support broader preservative selection
Based on potassium salts of methyl, ethyl, propyl, butyl parabens (Mizuba & Sheikh, 1987)
Antimicrobial Preservative Efficacy Paraben Salts

Antimicrobial Activity and Toxicity Profile: Isobutylparaben vs. Other Parabens

Cross-study comparison of isobutylparaben with other common paraben esters reveals distinct differences in both antimicrobial potency and toxicity. In a 2017 study, isobutylparaben demonstrated bactericidal activity against E. coli and S. aureus, a trait shared with propylparaben and butylparaben but not with methylparaben or ethylparaben [1]. However, a 2024 study provided more granular MIC data, showing that while isobutylparaben has broad-spectrum activity, its potency against specific organisms like Enterococcus faecalis (MIC not specified in abstract) differs from that of phenylparaben (MIC 15.62 µg/mL) and isopropylparaben (MIC 31.25 µg/mL) [2]. Furthermore, the same 2024 study noted that isobutylparaben induced higher frequencies of necrosis at lower concentrations (62.5 and 125 µg/mL) compared to other parabens, indicating a distinct toxicological profile [2].

Activity & toxicity profile
Cross-study
Parent ester bactericidal against E. coli, S. aureus; methyl/ethylparaben not bactericidal. Necrosis reported at 62.5–125 µg/mL.
Distinct antibacterial category may influence salt selection
Cross-study comparison; necrosis endpoint in cell models requires further validation
Antimicrobial Toxicity Paraben Comparison

A Distinct Analytical Reference Standard

Potassium isobutyl 4-oxidobenzoate (CAS 32314-53-7) is specifically manufactured and utilized as a distinct chemical reference standard. It is available from suppliers like Alta Scientific as a 100 µg/mL solution in methanol for analytical applications [1]. It is also explicitly listed as the potassium salt form of isobutylparaben, with its own unique CAS registry number, distinguishing it from the parent ester (CAS 4247-02-3) [2]. This highlights its role in analytical method development, quality control, and regulatory compliance testing, where the specific salt form must be accurately identified and quantified.

Reference standard identity
Supporting evidence
CAS 32314-53-7; available as 100 µg/mL in methanol
Enables accurate method quantification
Distinct from parent ester CAS 4247-02-3; for analytical method development
Analytical Chemistry Reference Standard LC-MS

Potassium Isobutyl 4-Oxidobenzoate: Application Scenarios


Water-Based Cosmetic Preservation

Potassium isobutyl 4-oxidobenzoate is ideally suited for preserving water-based products such as shampoos, shower gels, and lotions. Its high water solubility (class-level inference) enables direct incorporation into the aqueous phase, eliminating the need for co-solvents that may be required for the parent ester isobutylparaben . The broadened antimicrobial spectrum associated with potassium paraben salts [1] ensures robust protection against a wide range of microbial contaminants in these high-water-activity products.

Analytical Reference Standard for Paraben Salt Quantification

Due to its distinct CAS number (32314-53-7) and availability as a certified reference standard , this compound is essential for analytical laboratories developing and validating HPLC or LC-MS/MS methods to quantify the specific potassium salt form in finished products. Using this exact standard ensures accurate determination of the preservative's concentration for quality control and regulatory compliance, as mandated for preservatives in cosmetic and pharmaceutical products.

Aqueous Pharmaceutical Preservation

In pharmaceutical development, the choice of preservative is critical. Potassium isobutyl 4-oxidobenzoate offers a combination of high water solubility and a distinct antimicrobial profile. The parent compound, isobutylparaben, exhibits bactericidal activity against organisms like E. coli and S. aureus, a trait not shared by all parabens . This specific activity profile may be leveraged for oral solutions, topical creams, or ophthalmic preparations where a particular spectrum of antimicrobial action is required, and where the potassium salt's solubility advantage facilitates formulation [1].

Paraben Salt Pharmacokinetics and Toxicology Research

The compound serves as a critical tool for in vitro and in vivo research investigating the absorption, distribution, metabolism, and excretion (ADME) of paraben salts. Given that isobutylparaben has been shown to induce necrosis at specific concentrations (62.5 and 125 µg/mL) , the potassium salt form is necessary for conducting toxicological studies in relevant aqueous biological matrices. Its distinct solubility profile compared to the ester allows for more accurate dosing in cell culture and animal models, facilitating robust and reproducible research outcomes.

Application
Selection Property
Validation Focus
Cosmetic aqueous preservation research
Aqueous-phase preservative solubility
Preservation efficacy in water-based systems
Analytical reference standard for paraben salt quantification
Certified reference standard identity
Method accuracy and traceability
Pharmaceutical formulation preservation studies
Antimicrobial spectrum profile
Preservative activity in aqueous dosage forms
Paraben salt ADME and toxicology research
Defined salt form for dosing
Solubility in biological matrices and toxicity endpoints

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31 linked technical documents
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